
N,n,n',n'-tetrakis(trimethylsilyl)-1,6-hexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine is an organosilicon compound characterized by the presence of four trimethylsilyl groups attached to a hexanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine typically involves the reaction of hexanediamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Hexanediamine+4(Trimethylsilyl chloride)→N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine+4(Hydrochloric acid)
Industrial Production Methods
While specific industrial production methods for N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Hydrolysis: The trimethylsilyl groups are susceptible to hydrolysis, leading to the formation of hexanediamine and trimethylsilanol.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl groups.
Major Products
Substitution: Depending on the substituent introduced, various derivatives of hexanediamine can be formed.
Hydrolysis: The primary products are hexanediamine and trimethylsilanol.
Scientific Research Applications
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines, allowing for selective reactions at other sites.
Materials Science: The compound can be used in the synthesis of silicon-containing polymers and materials.
Biological Studies: Its derivatives may be explored for potential biological activity, although specific applications are less documented.
Mechanism of Action
The mechanism of action for N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine primarily involves its ability to act as a protecting group. The trimethylsilyl groups shield the amine functionalities, preventing unwanted reactions. This protection can be removed under specific conditions, allowing for subsequent reactions at the amine sites.
Comparison with Similar Compounds
Similar Compounds
N,n,n’,n’-tetrakis(trimethylsilyl)-1,5-pentanediamine: Similar structure but with a pentanediamine backbone.
N,n,n’,n’-tetrakis(trimethylsilyl)diaminosulfide: Contains sulfur in place of the hexanediamine backbone.
Uniqueness
N,n,n’,n’-tetrakis(trimethylsilyl)-1,6-hexanediamine is unique due to its specific hexanediamine backbone, which provides different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and suitability for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C18H48N2Si4 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(trimethylsilyl)hexane-1,6-diamine |
InChI |
InChI=1S/C18H48N2Si4/c1-21(2,3)19(22(4,5)6)17-15-13-14-16-18-20(23(7,8)9)24(10,11)12/h13-18H2,1-12H3 |
InChI Key |
CANXFLFXXVYNEC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCCCCCN([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)

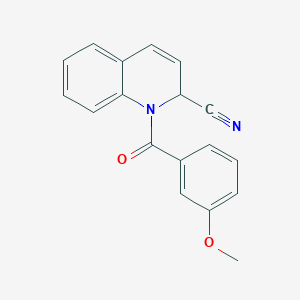
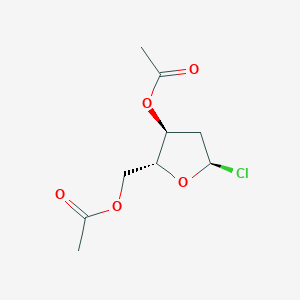
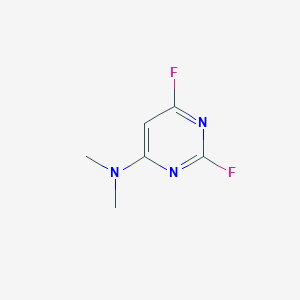

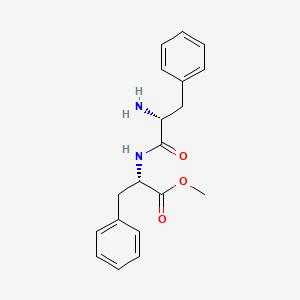
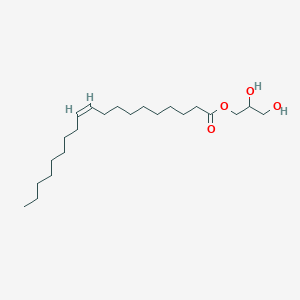

![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)

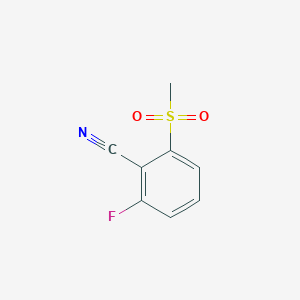
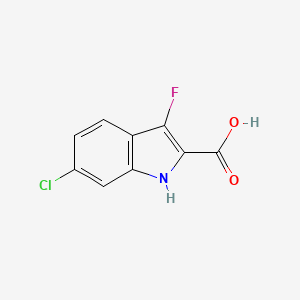
![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12835539.png)
